2-(2-Aminopropyl)-5-pyridinol
Description
Significance of Pyridinol Derivatives in Modern Organic Synthesis
Pyridinol derivatives, which are pyridine (B92270) rings substituted with a hydroxyl group, and their tautomeric forms, pyridones, are crucial building blocks in organic chemistry. frontiersin.orgscirp.org The pyridine ring itself is a key scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netwikipedia.org Its presence can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical properties for drug candidates. nih.gov
The addition of a hydroxyl group to the pyridine ring introduces a reactive site for further functionalization and can significantly modulate the electronic properties of the aromatic system. ontosight.ai Pyridinols and pyridones are versatile synthons used in the construction of more complex heterocyclic systems, including those with potential therapeutic applications ranging from anti-inflammatory to anticancer agents. frontiersin.orgontosight.ai Their ability to participate in a variety of chemical transformations, such as substitution reactions and cycloadditions, makes them invaluable tools for the synthetic chemist. scirp.orgnih.gov
Overview of the Aminopropyl-Pyridinol Scaffold in Chemical Structures
The aminopropyl-pyridinol scaffold, which characterizes 2-(2-Aminopropyl)-5-pyridinol, is a structural motif that has appeared in compounds investigated for their biological activity. The aminopropyl side chain, a three-carbon chain with a terminal amine group, is a common feature in many biologically active molecules. This group can act as a key pharmacophore, interacting with biological targets such as receptors and enzymes. The presence of both a hydrogen bond donor (the amine) and a potential hydrogen bond acceptor (the nitrogen in the pyridine ring) within this scaffold allows for specific molecular interactions that can drive biological effects. nih.gov
For instance, the synthesis of various aminopropyl-containing heterocyclic compounds has been a focus of medicinal chemistry research. nih.govgencat.cat These efforts have explored how modifications to this scaffold can influence a compound's pharmacological profile. The combination of the aminopropyl group with the pyridinol ring system presents a unique framework that could be exploited in the design of novel chemical entities.
Current Research Landscape and Key Unexplored Areas for this compound
Despite the established importance of its constituent parts, dedicated research focusing specifically on this compound is notably scarce. The current body of scientific literature contains limited information regarding its synthesis, characterization, and potential applications. A search of chemical databases reveals its existence and provides some basic predicted properties, but in-depth experimental studies are largely absent.
This lack of specific research highlights a significant opportunity for investigation. Key unexplored areas include:
Optimized Synthesis: While general methods for the synthesis of related compounds exist, developing a high-yield, scalable, and efficient synthesis specific to this compound is a primary research need. A known method involves the reaction of its hydrochloride salt with n-hexanal and sodium cyanoborohydride, but further optimization and exploration of alternative synthetic routes are warranted. prepchem.com
Comprehensive Characterization: A full spectroscopic and physicochemical characterization of the compound is required. This includes detailed NMR, IR, and mass spectrometry analysis, as well as determination of properties like pKa, solubility, and stability.
Exploration of Chemical Reactivity: A systematic study of the reactivity of both the pyridinol ring and the aminopropyl side chain is needed. This would involve subjecting the compound to a variety of reaction conditions to understand its potential for derivatization and use as a building block in more complex syntheses.
Investigation of Biological Activity: Given the prevalence of the pyridinol and aminopropyl motifs in bioactive molecules, a thorough screening of this compound for various biological activities is a logical next step. This could include assays for antimicrobial, anticancer, or neurological activity.
Metal Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms suggests that this compound could act as a ligand for metal ions. The synthesis and characterization of its metal complexes could lead to new materials with interesting catalytic or magnetic properties. researchgate.net
The following tables summarize some of the known and predicted data for this compound and related compounds, underscoring the need for more comprehensive experimental data.
Table 1: Physicochemical Properties of Pyridine and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Pyridine | C₅H₅N | 79.10 | 115.2 | -41.6 |
| 2-Hydroxypyridine | C₅H₅NO | 95.10 | 280-281 | 105-107 |
| R-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C₁₀H₁₆N₂O₃S | 260.31 | 445.5 | 276-278 |
Data for Pyridine and 2-Hydroxypyridine from reference wikipedia.orgsigmaaldrich.com. Data for R-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide from a chemical supplier and may represent predicted values chemsrc.com.
Table 2: Spectroscopic Data for a Derivative of this compound
| Compound | Technique | Key Signals (m/e) |
| 2-(2-n-hexylaminopropyl)-5-pyridinol | Mass Spectrometry | 151, 128, 109 |
Data from reference prepchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-(2-aminopropyl)pyridin-3-ol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)4-7-2-3-8(11)5-10-7/h2-3,5-6,11H,4,9H2,1H3 |
InChI Key |
VXCAFYOXPJDSBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=C1)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Aminopropyl 5 Pyridinol
Strategies for Carbon-Nitrogen Bond Formation in the Aminopropyl Moiety
A crucial aspect of synthesizing 2-(2-aminopropyl)-5-pyridinol is the effective formation of the carbon-nitrogen bond within the aminopropyl side chain attached to the pyridine (B92270) ring. Several modern synthetic methods can be employed to achieve this transformation, primarily falling into two categories: reductive amination pathways and nucleophilic substitution approaches.
Amination Reactions via Reductive Amidation Pathways
Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. rug.nlsigmaaldrich.com This approach typically involves the reaction of a ketone or aldehyde with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, a key precursor would be a 2-(2-oxopropyl)-5-hydroxypyridine derivative.
The general pathway for reductive amination is outlined below:
A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity. Common choices include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel is also a prevalent method. chim.it
A direct and highly efficient route involves the direct asymmetric reductive amination (DARA) of a suitable ketone precursor. For instance, the asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been demonstrated to produce chiral primary amines with excellent enantioselectivity. researchgate.net This methodology could be adapted for the synthesis of this compound by starting with 2-acetyl-5-hydroxypyridine or a protected analogue.
| Precursor | Reagents and Conditions | Product | Key Features |
| 2-Acetyl-5-hydroxypyridine | 1. NH3 or NH4OAc 2. Reducing agent (e.g., NaBH3CN, H2/Pd-C) | This compound | One-pot procedure, good yields. |
| 2-Acetyl-5-(benzyloxy)pyridine | 1. Chiral amine or ammonia with a chiral catalyst 2. Reducing agent | (R)- or (S)-2-(2-Aminopropyl)-5-(benzyloxy)pyridine | Enantioselective, allows for the synthesis of specific stereoisomers. |
Nucleophilic Substitution Approaches for Aminoalkyl Chain Introduction
An alternative strategy for the formation of the C-N bond is through nucleophilic substitution reactions. This approach would typically involve the displacement of a suitable leaving group on the propyl side chain by an amine or an azide, which can then be reduced.
A plausible synthetic route could start with a 2-(2-hydroxypropyl)-5-hydroxypyridine derivative. The hydroxyl group on the side chain can be converted into a good leaving group, such as a tosylate or a mesylate. Subsequent reaction with ammonia or an azide anion would introduce the nitrogen functionality. The use of azide is often preferred due to its high nucleophilicity and the ease of reducing the resulting azide to a primary amine, for example, via a Staudinger reaction or catalytic hydrogenation.
The Mitsunobu reaction offers a powerful method for the direct conversion of an alcohol to an azide with inversion of stereochemistry. nih.govnih.gov This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source like hydrazoic acid (HN3) or its synthetic equivalents. nih.gov
| Substrate | Reagents | Intermediate | Final Product |
| 2-(2-Hydroxypropyl)-5-hydroxypyridine | 1. TsCl, pyridine 2. NaN3 3. H2, Pd/C | 2-(2-Azidopropyl)-5-hydroxypyridine | This compound |
| 2-(2-Hydroxypropyl)-5-hydroxypyridine | PPh3, DIAD, HN3 | 2-(2-Azidopropyl)-5-hydroxypyridine | This compound |
Approaches for Pyridine Ring Functionalization and 5-Hydroxylation
Regioselective Hydroxylation Techniques on Pyridine Derivatives
Direct regioselective hydroxylation of a pre-existing 2-(2-aminopropyl)pyridine is challenging due to the electronic nature of the pyridine ring. However, several indirect methods can be employed. One common strategy involves the synthesis of a precursor with a functional group at the 5-position that can be readily converted to a hydroxyl group.
For example, starting with 2-amino-5-bromopyridine, the amino group can be protected, followed by the introduction of the aminopropyl side chain at the 2-position. The bromo group at the 5-position can then be converted to a hydroxyl group. A convenient four-step synthesis of 2-amino-5-hydroxypyridine has been reported starting from 2-amino-5-bromopyridine, which involves protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the desired hydroxyl group. asianpubs.orgresearchgate.net A similar strategy could be adapted for a substrate already bearing the aminopropyl side chain.
Another approach involves a one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine, which could then be further functionalized. google.com
Cross-Coupling Reactions for Pyridine Ring Modification
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds and can be utilized for the introduction of a hydroxyl group or a precursor. wikipedia.orglibretexts.orgjk-sci.com For instance, a 5-halopyridine derivative can be coupled with a hydroxide source or a protected hydroxyl equivalent.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is renowned for forming C-N bonds but can also be adapted for C-O bond formation. rug.nlwikipedia.org A more direct approach for hydroxylation involves copper-catalyzed reactions. Copper-catalyzed hydroxylation of (hetero)aryl halides has been shown to be effective under mild conditions. nih.gov This method could be applied to a 2-(2-aminopropyl)-5-bromopyridine intermediate.
Alternatively, a boronic acid derivative at the 5-position of the pyridine ring can be oxidized to a hydroxyl group. The synthesis of a 2-(2-aminopropyl)pyridin-5-yl boronic acid could be followed by an oxidative hydroxylation step, for example, using an oxidant like hydrogen peroxide in the presence of a suitable catalyst. mdpi.com
| Reaction Type | Substrate | Reagents | Product | Reference |
| Methoxylation/Demethylation | 2-(Protected-aminopropyl)-5-bromopyridine | 1. NaOMe, CuI 2. HBr or BBr3 | 2-(Protected-aminopropyl)-5-hydroxypyridine | asianpubs.org, researchgate.net |
| Copper-Catalyzed Hydroxylation | 2-(2-Aminopropyl)-5-bromopyridine | Cu(acac)2, ligand, base (e.g., KOH) | This compound | nih.gov |
| Oxidation of Boronic Acid | 2-(2-Aminopropyl)pyridin-5-yl boronic acid | H2O2 or other oxidant | This compound | mdpi.com |
Stereoselective Synthesis of this compound Enantiomers
The aminopropyl side chain of this compound contains a chiral center, leading to the existence of two enantiomers, (R) and (S). The stereoselective synthesis of these enantiomers is of significant importance as they may exhibit different biological activities.
Asymmetric reductive amination of a prochiral ketone precursor, such as 2-acetyl-5-hydroxypyridine, is a direct and efficient method for establishing the stereocenter. This can be achieved using a chiral catalyst and a reducing agent. nih.gov The use of NAD(P)H-dependent oxidoreductases, such as imine reductases, in biocatalytic reductive amination offers a green and highly enantioselective route to chiral amines. nih.gov
Another powerful strategy involves the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction in a stereoselective manner, after which it is removed. For example, a chiral auxiliary could be attached to the nitrogen of an imine precursor to guide the stereoselective addition of a hydride, followed by removal of the auxiliary.
The Mitsunobu reaction, as mentioned earlier, proceeds with inversion of configuration. nih.govnih.gov Therefore, starting with an enantiomerically pure 2-(2-hydroxypropyl)-5-hydroxypyridine, the Mitsunobu reaction with an azide source would provide the corresponding azide with the opposite stereochemistry. Subsequent reduction would yield the enantiomerically pure amine. This approach allows for the synthesis of either enantiomer by choosing the appropriate starting alcohol.
| Method | Starting Material | Key Reagents/Steps | Stereochemical Outcome |
| Asymmetric Reductive Amination | 2-Acetyl-5-hydroxypyridine | Chiral catalyst (e.g., Ru-BINAP), H2, ammonia source | Direct formation of (R)- or (S)-enantiomer depending on the catalyst chirality. |
| Chiral Auxiliary | 2-Acetyl-5-hydroxypyridine | 1. Reaction with a chiral amine to form a chiral imine. 2. Diastereoselective reduction. 3. Removal of the chiral auxiliary. | Formation of a specific enantiomer. |
| Mitsunobu Reaction | (R)- or (S)-2-(2-Hydroxypropyl)-5-hydroxypyridine | PPh3, DIAD, DPPA or HN3, followed by reduction. | Inversion of stereochemistry at the carbinol center. |
Asymmetric Catalysis for Chiral Center Induction
Asymmetric catalysis offers a direct and efficient route to chiral molecules. For the synthesis of this compound, a potential strategy would involve the asymmetric reduction of a suitable prochiral precursor, such as a ketone or imine. For instance, a precursor like 2-(2-oxopropyl)-5-(benzyloxy)pyridine could be subjected to asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst.
Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst Type | Ligand | Metal | Typical Substrate |
| Noyori-type | BINAP | Ruthenium | Aromatic ketones |
| CBS Catalyst | Oxazaborolidine | Boron | Ketones |
| Chiral Phosphine | P-Phos | Rhodium | Ketones, Imines |
The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity and yield. The pyridine nucleus can sometimes interfere with the catalyst, necessitating careful selection of the catalytic system.
Chiral Auxiliary and Chiral Ligand-Mediated Syntheses
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. A chiral auxiliary could be temporarily attached to a precursor molecule to direct a subsequent diastereoselective reaction. For example, a chiral oxazolidinone auxiliary could be attached to a propionyl group at the 2-position of the pyridine ring. Subsequent diastereoselective alkylation or amination, followed by the removal of the auxiliary, would yield the desired enantiomer of this compound.
Another approach is the use of chiral ligands in stoichiometric or catalytic amounts to control the stereochemistry of a reaction. For example, a chiral ligand could be used in the addition of a nucleophile to an imine derived from a 2-acetylpyridine precursor.
Enzymatic and Biocatalytic Approaches to Enantiopure Forms
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases are particularly well-suited for the asymmetric synthesis of amines from prochiral ketones. A potential biocatalytic route to this compound would involve the use of a transaminase to convert a ketone precursor, such as 2-(2-oxopropyl)-5-hydroxypyridine, into the corresponding chiral amine.
Table 2: Potential Biocatalytic Reactions for this compound Synthesis
| Enzyme Class | Reaction Type | Substrate Precursor | Product |
| Transaminase | Asymmetric amination | 2-(2-oxopropyl)-5-hydroxypyridine | (R)- or (S)-2-(2-Aminopropyl)-5-pyridinol |
| Lipase | Kinetic resolution | Racemic 2-(2-acetylaminopropyl)-5-pyridinol | Enantiopure acetylated amine and remaining enantiomer |
| Imine Reductase | Asymmetric reduction | Cyclic imine precursor | Chiral aminopyridine derivative |
The high selectivity of enzymes often leads to products with very high enantiomeric excess. The reaction conditions are typically mild, occurring in aqueous media at or near room temperature.
Sustainable Synthetic Methodologies for this compound
Green chemistry principles are increasingly important in chemical synthesis. For a molecule like this compound, several sustainable methodologies could be envisioned.
Solvent-Free and Aqueous Medium Reaction Systems
Performing reactions in water or without a solvent can significantly reduce the environmental impact of a synthesis. While the solubility of pyridine derivatives in water can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Solvent-free reactions, often facilitated by grinding or heating, can also be an effective and sustainable approach for certain steps in the synthesis. For instance, a multicomponent reaction to assemble the aminopyridine core could potentially be performed under solvent-free conditions.
Microwave-Assisted and Photochemical Synthesis Techniques
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. The application of microwave irradiation to key steps in the synthesis of this compound, such as a cross-coupling reaction to build the pyridine ring or the introduction of the aminopropyl side chain, could lead to a more efficient process.
Photochemical methods, using light to drive chemical reactions, can also offer sustainable alternatives to traditional thermal reactions. For example, a photochemical C-H amination could potentially be used to introduce the amino group.
Recyclable Catalytic Systems in Pyridine Functionalization
The use of heterogeneous or recyclable homogeneous catalysts is a cornerstone of green chemistry. For the synthesis of this compound, a recyclable catalyst could be used for the functionalization of the pyridine ring. For example, a palladium catalyst supported on a solid matrix could be used for a cross-coupling reaction and then recovered and reused. Metal-organic frameworks (MOFs) are also emerging as promising recyclable catalysts for a variety of organic transformations.
Table 3: Examples of Recyclable Catalysts in Pyridine Synthesis
| Catalyst | Support/Matrix | Reaction Type |
| Palladium | Charcoal, Polymers | Cross-coupling |
| Nickel | Magnetic Nanoparticles | Amidation |
| Copper | Zeolites | C-N bond formation |
The development of such recyclable catalytic systems for the synthesis of this compound would significantly enhance the sustainability of its production.
Comprehensive Spectroscopic and Structural Elucidation of 2 2 Aminopropyl 5 Pyridinol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules like 2-(2-Aminopropyl)-5-pyridinol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unequivocally establish the atomic connectivity and stereochemistry of the molecule.
1D NMR (¹H, ¹³C, ¹⁵N) for Core Structure Confirmation
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 6.0 and 8.5 ppm, with their splitting patterns (e.g., doublets, triplets) providing information about their coupling with adjacent protons. The protons of the aminopropyl side chain would resonate in the upfield region. The methine (CH), methylene (CH₂), and methyl (CH₃) protons would each have characteristic chemical shifts and multiplicities. The chemical shifts of the amine (NH₂) and hydroxyl (OH) protons can be variable and may appear as broad singlets.
¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom. The carbons of the pyridine ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the aminopropyl group. The chemical shifts would confirm the presence of both aromatic and aliphatic carbons, consistent with the proposed structure.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, though less common, can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the amino group. The distinct chemical shifts for the pyridinyl and amino nitrogens would further confirm the molecular structure.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-3 | 7.0 - 7.5 | d | 8.0 - 9.0 |
| H-4 | 6.5 - 7.0 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-6 | 7.8 - 8.2 | d | 2.0 - 3.0 |
| CH (aminopropyl) | 3.0 - 3.5 | m | |
| CH₂ (aminopropyl) | 2.5 - 3.0 | m | |
| CH₃ (aminopropyl) | 1.0 - 1.5 | d | 6.0 - 7.0 |
| NH₂ | 1.5 - 3.5 | br s | |
| OH | 9.0 - 11.0 | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 155 - 160 |
| C-3 | 120 - 125 |
| C-4 | 115 - 120 |
| C-5 | 150 - 155 |
| C-6 | 140 - 145 |
| CH (aminopropyl) | 45 - 55 |
| CH₂ (aminopropyl) | 40 - 50 |
| CH₃ (aminopropyl) | 20 - 25 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the adjacent aromatic protons on the pyridine ring, as well as between the methine, methylene, and methyl protons of the aminopropyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting the aminopropyl side chain to the pyridine ring. For example, correlations would be expected between the methylene protons of the side chain and the C-2 carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For example, NOE correlations between the protons of the aminopropyl side chain and the H-3 proton of the pyridine ring would indicate their close spatial arrangement.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |
| N-H stretch (amine) | 3300 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=C, C=N stretch (pyridine ring) | 1450 - 1600 | Strong |
| N-H bend (amine) | 1550 - 1650 | Medium |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Structural Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. The characteristic pyridine ring breathing modes would be prominent in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the Raman signal, which is inherently weak, allowing for more detailed structural analysis even at low concentrations.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment |
|---|---|
| [M]⁺ | Molecular ion |
| [M - 15]⁺ | Loss of a methyl radical (•CH₃) |
| [M - 17]⁺ | Loss of an amino radical (•NH₂) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No experimental HRMS data for this compound, which would confirm its elemental composition by providing a highly accurate mass measurement, was found in the searched literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Specific MS/MS spectra and detailed analyses of the fragmentation pathways for this compound are not available. This information would be crucial for identifying the compound in complex mixtures and for confirming its structural features through characteristic fragmentation patterns.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the crystallographic analysis of this compound.
Single-Crystal X-ray Diffraction of this compound and its Derivatives
No studies detailing the single-crystal X-ray diffraction of this compound or its direct derivatives were identified. Such studies would provide definitive proof of its three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
Analysis of Intermolecular Interactions and Crystal Packing
Without crystallographic data, an analysis of the intermolecular interactions (such as hydrogen bonding) and the crystal packing arrangement of this compound in the solid state cannot be performed.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment
As this compound is a chiral compound, chiroptical spectroscopy would be essential for its stereochemical characterization.
Electronic Circular Dichroism (ECD) Spectroscopy
No experimental or calculated ECD spectra for the enantiomers of this compound were found. This data is necessary for assigning the absolute configuration (R/S) of its stereocenter and for determining the enantiomeric purity of samples.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgusp.org This technique is particularly powerful for determining the absolute configuration and solution-state conformation of chiral molecules. wikipedia.orgnih.govnih.gov VCD spectroscopy provides detailed three-dimensional structural information by being sensitive to the mutual orientation of different groups within a molecule. wikipedia.org
While VCD has been successfully applied to a wide range of chiral molecules, including complex natural products, pharmaceuticals, and biopolymers, a specific analysis of this compound using this method is not available in published scientific literature. nih.govnih.govnih.gov Therefore, the following sections describe the principles of the technique and the type of data that would be obtained and analyzed in a typical VCD study, as the specific experimental and computational data for this compound are not publicly available.
Theoretical Principles and Application
A VCD spectrum is generated by measuring the difference in absorbance (ΔA = AL - AR) as a function of frequency. The resulting spectrum consists of positive and negative bands, which are characteristic of the molecule's specific stereochemistry. usp.orgnih.gov For enantiomers, the VCD spectra are mirror images of each other, exhibiting equal intensity but opposite signs, while their standard infrared (IR) spectra are identical. nih.gov
The power of VCD lies in its combination with quantum chemical calculations. wikipedia.orgnih.gov Typically, the process involves:
Conformational Search: Identifying all possible low-energy conformations of the molecule in solution.
Quantum Chemical Calculations: For each conformation, the theoretical IR and VCD spectra are calculated using methods such as Density Functional Theory (DFT). wikipedia.orgnih.gov
Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann populations.
Comparison: The final theoretical spectrum is compared with the experimental VCD spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration of the molecule. biotools.us
Hypothetical Data Analysis for this compound
If a VCD study were to be conducted on this compound, the resulting data would likely be presented in tables comparing experimental and calculated vibrational frequencies, dipole strengths (D), and rotational strengths (R). Below are illustrative templates of what these data tables might look like.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1), Dipole Strengths (D), and Rotational Strengths (R) for the (S)-enantiomer of this compound.
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Dipole Strength (10⁻⁴⁰ esu²cm²) | Rotational Strength (10⁻⁴⁴ esu²cm²) |
| Data not available | Data not available | N-H bend | Data not available | Data not available |
| Data not available | Data not available | C-H stretch | Data not available | Data not available |
| Data not available | Data not available | Pyridine ring stretch | Data not available | Data not available |
| Data not available | Data not available | C-O stretch | Data not available | Data not available |
| Data not available | Data not available | C-N stretch | Data not available | Data not available |
Table 2: Comparison of Experimental and Calculated VCD Bands for Key Vibrational Modes of this compound.
| Vibrational Mode | Experimental VCD Sign | Calculated VCD Sign |
| N-H bend | Data not available | Data not available |
| C-H stretch (chiral center) | Data not available | Data not available |
| Pyridine ring deformation | Data not available | Data not available |
The analysis would involve a band-by-band comparison of the signs and relative intensities of the experimental VCD spectrum with the computed spectrum for one of the enantiomers (e.g., the (S)-enantiomer). A strong correlation across the spectrum would confirm the absolute configuration of the analyzed sample. Discrepancies between the experimental and calculated spectra can often provide insights into the conformational preferences of the molecule in solution. nih.govresearchgate.net
Investigation of Chemical Reactivity and Mechanistic Pathways of 2 2 Aminopropyl 5 Pyridinol
Reactivity of the Pyridinol Moiety
The pyridinol portion of the molecule, specifically the 5-hydroxypyridine core, is a key determinant of its reactivity. The pyridine (B92270) ring is inherently electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org However, the presence of the hydroxyl group, a strong electron-donating group, can modulate this reactivity.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Due to the electronegative nitrogen atom, the pyridine ring is significantly less reactive towards electrophilic aromatic substitution than its benzene counterparts, often requiring harsh reaction conditions. wikipedia.orguomustansiriyah.edu.iq When such reactions do occur, substitution typically happens at the 3-position, which is the most electron-rich carbon atom in the ring. wikipedia.org
The presence of the hydroxyl group at the 5-position and the aminopropyl group at the 2-position, both being activating groups, would be expected to increase the electron density of the ring, thereby facilitating electrophilic attack. The directing effects of these substituents are crucial. An amino group is a powerful activating group, and a hydroxyl group also strongly activates the ring. In substituted pyridines, electron-donating groups like these make electrophilic substitution more feasible. gcwgandhinagar.com
For 2-(2-Aminopropyl)-5-pyridinol, the positions ortho and para to the strongly activating hydroxyl group (positions 4 and 6) and the position ortho to the aminopropyl group (position 3) are the most likely sites for electrophilic attack. The precise outcome of reactions like nitration, halogenation, or sulfonation would depend on the specific reaction conditions and the steric hindrance posed by the aminopropyl side chain. Direct nitration of unsubstituted pyridine is known to be sluggish, often requiring aggressive reagents like nitronium tetrafluoroborate (NO₂BF₄). wikipedia.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E+) | Predicted Major Substitution Position(s) | Rationale |
| Nitration (NO₂⁺) | 4, 6 | Strong activation and directing effect from the 5-hydroxyl group. |
| Halogenation (Br⁺, Cl⁺) | 4, 6 | The hydroxyl group directs ortho and para; steric hindrance may influence the ratio. |
| Sulfonation (SO₃) | 4, 6 | Requires vigorous conditions; directing effect of the hydroxyl group predominates. |
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the 5-position is susceptible to reactions typical of phenols, such as etherification and esterification. These structural modifications can be employed to alter the molecule's physical and chemical properties. medcraveonline.com
Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent.
Esterification: Ester derivatives can be synthesized through the reaction of the hydroxyl group with acyl chlorides, acid anhydrides, or carboxylic acids (often under acidic catalysis or with coupling agents). medcraveonline.com This reaction is a common strategy for modifying the properties of natural product compounds. medcraveonline.com For instance, various phenolic compounds like eugenol and resveratrol have been modified via esterification to enhance their properties. medcraveonline.com
Reactivity of the Aminopropyl Side Chain
Nucleophilic Reactivity of the Amine Functionality
The primary amine's lone pair of electrons makes it a strong nucleophile, capable of attacking electron-deficient centers. wikipedia.orgbyjus.com This functionality allows this compound to participate in a wide range of nucleophilic substitution and addition reactions.
Key reactions involving the amine group include:
Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary, tertiary, and even quaternary ammonium salts. youtube.com The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. libretexts.orgyoutube.com
Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is a common derivatization reaction for primary amines.
Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases).
The nucleophilicity of the amine is a dominant feature of the side chain's reactivity. In reactions involving both the pyridinol ring and the side chain, the relative reactivity of the nucleophilic amine versus the nucleophilic sites on the ring must be considered.
Table 2: Common Nucleophilic Reactions of the Amine Functionality
| Reagent | Product Type | Reaction Class |
| Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic Substitution (Sₙ2) |
| Acyl Chloride (R-COCl) | Amide | Nucleophilic Acyl Substitution |
| Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
Transformations Involving the Propyl Chain
While the amine group is the most reactive site on the side chain, the propyl chain itself can undergo transformations, though typically under more forcing conditions. Reactions such as oxidation or cyclization involving both the side chain and the pyridine ring are plausible, depending on the reagents and conditions employed.
Mechanistic Studies of Key Chemical Transformations
Detailed mechanistic studies specifically on this compound are not widely available in the public literature. However, the mechanisms of its key transformations can be inferred from the well-established principles of pyridine and amine chemistry.
Nucleophilic Substitution at the Amine: The Sₙ2 mechanism is characteristic of the reaction between the primary amine and substrates like alkyl halides. byjus.com This is a single-step, concerted process where the nucleophilic amine attacks the electrophilic carbon at the same time as the leaving group departs. byjus.comlibretexts.org This mechanism results in an inversion of configuration if the electrophilic carbon is a chiral center. byjus.com
The presence of multiple reactive sites on this compound—the pyridine ring, the hydroxyl group, and the primary amine—suggests a complex and rich chemical reactivity profile that can be selectively exploited through careful choice of reagents and reaction conditions.
Kinetic Investigations of Reaction Pathways
There is currently no published data on the kinetic investigations of reaction pathways involving this compound. Such studies would be essential to understand the rates at which this compound undergoes various chemical transformations. Key areas for future research would include determining reaction orders, rate constants, and activation energies for reactions such as N-acylation, N-alkylation of the aminopropyl side chain, or reactions involving the pyridinol ring.
A hypothetical kinetic study could involve monitoring the concentration of this compound over time in the presence of a reacting partner, for instance, an acylating agent. The data from such an experiment could be tabulated to determine the reaction's kinetic parameters.
Hypothetical Data Table for a Future Kinetic Study:
| Time (s) | Concentration of this compound (mol/L) |
| 0 | 0.100 |
| 60 | 0.085 |
| 120 | 0.072 |
| 180 | 0.061 |
| 240 | 0.052 |
| 300 | 0.044 |
This table is illustrative and does not represent actual experimental data.
Solvent Effects and Catalysis in this compound Transformations
The influence of solvents and catalysts on the transformations of this compound remains an unexplored area of its chemistry. The polarity of the solvent can significantly affect reaction rates, especially for reactions involving charged intermediates or transition states. A systematic study using a range of solvents from nonpolar to polar protic and aprotic would be required to quantify these effects.
Similarly, the role of catalysis in promoting reactions of this compound is unknown. Both acid and base catalysis could potentially play a significant role in its reactivity. For instance, an acid catalyst might protonate the pyridine nitrogen, activating the ring towards certain reactions, while a base could deprotonate the hydroxyl group, enhancing its nucleophilicity. Investigating the use of metal catalysts for cross-coupling reactions involving the pyridinol ring would also be a valuable area of research.
Illustrative Table of Potential Solvent Effects on a Hypothetical Reaction:
| Solvent | Dielectric Constant | Hypothetical Relative Rate |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 15 |
| Acetone | 21 | 50 |
| Ethanol | 24.5 | 200 |
| Water | 80.1 | 500 |
This table is for illustrative purposes to show how such data would be presented and is not based on experimental results for the specified compound.
Theoretical and Computational Chemistry Studies of 2 2 Aminopropyl 5 Pyridinol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) for Optimized Geometries and Energetics
No published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry and energetics of 2-(2-Aminopropyl)-5-pyridinol could be located. Such studies would typically involve calculations using various functionals and basis sets to predict bond lengths, bond angles, and dihedral angles, as well as to determine the molecule's thermodynamic stability. Without these foundational calculations, a quantitative description of the molecule's three-dimensional structure from a theoretical standpoint is impossible.
Ab Initio Methods for Electronic Properties and Spectroscopic Predictions
Similarly, there is a lack of research applying ab initio methods, such as Hartree-Fock or Møller-Plesset perturbation theory, to investigate the electronic properties of this compound. These methods are crucial for understanding the molecule's electron distribution, molecular orbitals (HOMO-LUMO), and for predicting various spectroscopic parameters.
Conformational Analysis and Tautomerism Studies
Exploration of Rotational Isomers and Energy Minima
A comprehensive conformational analysis requires scanning the potential energy surface by rotating key single bonds to identify stable rotational isomers (rotamers) and their corresponding energy minima. No such studies have been reported for this compound, which would be essential for understanding its flexibility and the preferred spatial arrangements of its aminopropyl side chain relative to the pyridinol ring.
Investigation of Pyridinol-Pyridone Tautomerism
The pyridinol-pyridone tautomerism is a well-known phenomenon in hydroxypyridines. Computational studies are instrumental in determining the relative stabilities of the tautomeric forms and the energy barriers for their interconversion. However, no specific computational investigations into the tautomeric equilibrium of this compound have been published.
Spectroscopic Property Prediction from Theoretical Models
Theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, are performed by computational methods. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. The absence of any computational studies on this compound means that no such predictive data is available.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure determination. Computational methods, particularly Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure.
The predicted chemical shifts for this compound are calculated relative to a standard reference, typically tetramethylsilane (TMS). The calculations involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 155.2 |
| C3 | 6.85 | 118.9 |
| C4 | 7.50 | 130.1 |
| C5 | - | 148.7 |
| C6 | 8.10 | 125.4 |
| C7 (CH) | 3.15 | 45.8 |
| C8 (CH₃) | 1.25 | 20.5 |
| N1 (NH) | - | - |
| N9 (NH₂) | 1.80 (broad) | - |
| O10 (OH) | 9.50 (broad) | - |
Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
Vibrational and electronic spectroscopy provide further insights into the molecular structure and bonding of this compound. Computational simulations of Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational modes and electronic transitions.
Vibrational Spectra (IR and Raman) Simulations of IR and Raman spectra are typically performed using frequency calculations after geometric optimization. These calculations provide the frequencies of the vibrational modes and their corresponding intensities. The predicted spectra can be compared with experimental data to identify characteristic functional group vibrations.
Electronic Spectra (UV-Vis) Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra. These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.
Table 2: Simulated Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes.)
| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |
| IR | ~3400 cm⁻¹ | N-H stretch (amine) |
| IR | ~3200 cm⁻¹ | O-H stretch (phenol) |
| IR | ~1600 cm⁻¹ | C=C stretch (pyridine ring) |
| Raman | ~1580 cm⁻¹ | Pyridine (B92270) ring breathing mode |
| UV-Vis (λmax) | ~275 nm | π → π* transition |
Reaction Mechanism Elucidation via Computational Pathways
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To understand a chemical reaction at a molecular level, it is crucial to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. Various computational algorithms are available for searching for transition states. Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species.
Reaction Energetics and Thermodynamic Feasibility Calculations
Table 3: Hypothetical Reaction Energetics for a Reaction involving this compound
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | 25.3 |
| Reaction Energy (ΔE) | -15.8 |
Stereochemical Analysis and Chiral Recognition Mechanisms
This compound contains a chiral center at the second carbon of the aminopropyl side chain, meaning it can exist as two enantiomers. Computational methods can be employed to study the stereochemical properties of this molecule and to understand the mechanisms of chiral recognition.
Enantiomeric Excess Prediction and Chiral Discrimination
Computational approaches can be used to predict the enantiomeric excess that might be obtained in a stereoselective reaction. This often involves calculating the energies of the diastereomeric transition states leading to the different enantiomers. The energy difference between these transition states can be related to the expected enantiomeric ratio.
Furthermore, computational modeling can be used to study the interactions between the enantiomers of this compound and a chiral selector, such as a chiral stationary phase in chromatography or a chiral receptor. By analyzing the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) in the diastereomeric complexes, the mechanism of chiral recognition can be elucidated, explaining why one enantiomer binds more strongly than the other.
No Published Studies Found on the Computational Modeling of Stereoselective Catalysis of this compound
Extensive searches of scientific literature and academic databases have revealed no published research specifically detailing the theoretical and computational chemistry studies on the stereoselective catalysis of the compound this compound. While computational modeling is a powerful tool for investigating catalytic mechanisms and stereoselectivity, it appears that this particular compound has not been the subject of such published studies.
Computational chemistry, utilizing methods like Density Functional Theory (DFT), is frequently employed to elucidate reaction pathways, transition states, and the origins of stereoselectivity in catalytic reactions. These studies provide valuable insights at a molecular level that can guide the design of more efficient and selective catalysts.
However, for this compound, the scientific community has not yet published research that applies these computational methods to its potential role in stereoselective catalysis. Therefore, detailed research findings, data tables, and specific computational models related to this topic are not available.
Further research in this area would be necessary to provide the specific details requested for an article on the computational modeling of stereoselective catalysis involving this compound.
Advanced Analytical Method Development for 2 2 Aminopropyl 5 Pyridinol
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of 2-(2-Aminopropyl)-5-pyridinol. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as volatility and polarity.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and polar compounds like this compound. researchgate.net The development of a suitable HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation from impurities and matrix components. pensoft.net
Reversed-Phase (RP-HPLC): This is the most common mode of HPLC and is well-suited for separating moderately polar compounds. For aminopyridine derivatives, C18 or C8 bonded silica columns are typically employed. pensoft.netcmes.org The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. cmes.orgresearchgate.net Adjusting the pH of the mobile phase is critical, as it controls the ionization state of the aminopropyl and pyridinol functional groups, thereby affecting retention and peak shape. To analyze basic compounds like aminopyridines without peak tailing, ion-pairing reagents (e.g., sodium octanesulfonate) can be added to the mobile phase, although this may not be compatible with mass spectrometry detection. researchgate.net
Normal-Phase (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reversed-phase systems, NP-HPLC or HILIC are valuable alternatives. tosohbioscience.com NP-HPLC uses a polar stationary phase (e.g., silica, amino, or cyano columns) and a non-polar mobile phase (e.g., hexane with a polar modifier). hawach.com HILIC, a variation of normal-phase chromatography, is particularly effective for polar and hydrophilic compounds. tosohbioscience.comsielc.com It utilizes a polar stationary phase and a mobile phase rich in a water-miscible organic solvent, like acetonitrile, with a small percentage of water. mtc-usa.com In HILIC, a water-enriched layer forms on the stationary phase surface, and analytes partition between this layer and the bulk mobile phase, allowing for the retention of very polar compounds. tosohbioscience.com This approach avoids the need for ion-pairing reagents and is compatible with mass spectrometry. helixchrom.comhelixchrom.com
| Parameter | Reversed-Phase Method Example cmes.org | HILIC/Mixed-Mode Method Example sielc.com |
|---|---|---|
| Stationary Phase | C18 (e.g., Shim-pack Scepter C18) | Hydrogen-bonding phase (e.g., SHARC 1) |
| Mobile Phase | Phosphate buffer (pH 7.0) : Methanol (90:10 v/v) | Acetonitrile : Methanol with formic acid and ammonium formate |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 270 nm |
The this compound molecule contains a chiral center at the alpha-carbon of the aminopropyl group, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. nih.govvt.edu Chiral HPLC is the predominant technique for this purpose. americanpharmaceuticalreview.com
The most direct approach involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for separating a broad range of chiral compounds, including amines. vt.edumdpi.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and the analyte's properties. The choice of mobile phase, including the type and concentration of organic modifiers and additives, is critical for achieving enantiomeric resolution. vt.edu
| CSP Type | Selector Example | Typical Mobile Phase Mode | Potential Application |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) | Normal-Phase (Hexane/Alcohol) or Reversed-Phase | Broad applicability for many chiral compounds, including amines. vt.edumdpi.com |
| Macrocyclic Glycopeptide | Vancomycin or Teicoplanin | Reversed-Phase or Polar Organic | Effective for separating chiral amino acids and amines. |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | Normal-Phase | Separation of various racemates through π-π interactions. |
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally restricted to thermally stable and volatile compounds. phenomenex.com this compound, with its polar amine and hydroxyl functional groups, is non-volatile and would not elute from a GC column under typical conditions. Therefore, chemical derivatization is required to convert it into a more volatile and thermally stable form. jfda-online.com
Common derivatization strategies for compounds with active hydrogens (found in -OH and -NH2 groups) include silylation and acylation. phenomenex.comjfda-online.com
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens with non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. phenomenex.comresearchgate.net This reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) react with the amine and hydroxyl groups to form stable, volatile fluoroacyl derivatives. oup.comoup.com These derivatives are also highly responsive to electron capture detectors.
Once derivatized, the compound can be separated on a low-to-mid polarity capillary column (e.g., 5% phenyl-polysiloxane) and detected, typically by mass spectrometry (GC-MS). nih.govtandfonline.com
| Derivatization Method | Reagent Example | Target Functional Groups | Properties of Derivative |
|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | -OH, -NH2, -COOH | Increased volatility and thermal stability. phenomenex.com |
| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH2 | Increased volatility, enhanced detectability with ECD. jfda-online.comoup.com |
Capillary Electrophoresis (CE) offers a powerful alternative to HPLC and GC, providing high separation efficiency, short analysis times, and minimal sample consumption. nih.gov Separation in CE is based on the differential migration of charged species in an electric field. analyticaltoxicology.com
For a compound like this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. In a CZE system, a fused-silica capillary is filled with a background electrolyte (BGE) or buffer. At a pH below the pKa of the primary amine, the compound will be protonated and carry a net positive charge. When a voltage is applied, these cations migrate toward the cathode at a velocity dependent on their charge-to-size ratio, allowing for separation from other components in the sample. nih.govfortlewis.edu The composition, pH, and concentration of the BGE are critical parameters that can be optimized to achieve the desired separation. nih.gov
| Parameter | Influence on Separation | Typical Conditions for Basic Analytes |
|---|---|---|
| Background Electrolyte (BGE) pH | Determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). nih.gov | Acidic pH (e.g., 2.5-4.5) to ensure full protonation of the amine group. |
| BGE Composition/Concentration | Affects ionic strength, current, and resolution. | Phosphate or acetate buffers at concentrations of 25-100 mM. |
| Applied Voltage | Drives the separation; higher voltage leads to shorter analysis times but increases Joule heating. nih.gov | 15-30 kV. |
| Capillary Temperature | Affects buffer viscosity and analyte mobility. | Maintained between 20-30 °C for reproducibility. |
High-Performance Liquid Chromatography (HPLC) Method Development
Detection Strategies in Analytical Methods
The choice of detector is coupled to the separation technique and is vital for achieving the required sensitivity and specificity.
UV-Visible (UV-Vis) Spectrophotometry: This is a common detector for HPLC. The pyridine (B92270) ring in this compound contains a chromophore that absorbs UV light. The optimal wavelength for detection would be determined by acquiring a UV spectrum of the compound, with typical wavelengths for aminopyridine derivatives being in the 245-280 nm range. cmes.orgnih.gov UV detection is robust and widely applicable but may lack specificity in complex matrices. mdpi.com
Mass Spectrometry (MS): Coupling chromatographic techniques with MS (i.e., LC-MS and GC-MS) provides high sensitivity and unparalleled specificity. scilit.com MS detectors can confirm the identity of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern. nih.gov For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in selected reaction monitoring (SRM) mode, which offers excellent selectivity and low detection limits, making it ideal for trace analysis in complex biological samples. nih.gov
Fluorescence Detection: If the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, a fluorescence detector can offer significantly higher sensitivity and selectivity than UV detection. Spectrofluorimetry has been used for the analysis of related pyridine compounds. scilit.com
Electron Capture Detector (ECD): This detector is specific to GC and is highly sensitive to compounds containing electronegative atoms, such as halogens. When this compound is derivatized with a reagent like TFAA, the resulting trifluoroacetyl groups make the molecule highly responsive to ECD. oup.comoup.com
UV-Vis Detection and Diode Array Detection (DAD)
Ultraviolet-Visible (UV-Vis) spectroscopy is a viable technique for the detection of this compound, owing to the presence of the pyridinol ring system which acts as a chromophore, absorbing light in the UV spectrum. When coupled with High-Performance Liquid Chromatography (HPLC), a Diode Array Detector (DAD) offers significant advantages. A DAD system acquires the entire UV-Vis spectrum for the analyte as it elutes from the HPLC column, providing both quantitative data and qualitative spectral information that can aid in peak identification and purity assessment. nih.gov
The development of an HPLC-DAD method for this compound would involve optimizing several parameters. mdpi.com A reversed-phase C18 column is commonly used for the separation of polar compounds. mdpi.com The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., potassium dihydrogenophosphate adjusted to an acidic pH) and an organic solvent like methanol or acetonitrile. mdpi.commdpi.com Detection would be set at the wavelength of maximum absorbance for the pyridinol chromophore. The method's validation would demonstrate its linearity over a specific concentration range, as well as its accuracy, precision, and sensitivity. nih.gov For analogous compounds, HPLC-DAD methods have proven to be reliable for quantification in various matrices. mdpi.comnih.gov
Table 1: Representative HPLC-DAD Method Parameters
| Parameter | Example Value/Condition |
|---|---|
| Chromatographic System | Agilent 1260 Infinity II or similar mdpi.com |
| Detector | Diode Array Detector (DAD) (190–400 nm range) mdpi.com |
| Column | OmniSpher 5 C18, 250 × 4.6 mm, 5 µm mdpi.com |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.02 M KH₂PO₄, pH 3.5) and Methanol mdpi.com |
| Flow Rate | 1.0 - 1.1 mL/min mdpi.com |
| Injection Volume | 20 - 100 µL mdpi.commdpi.com |
| Wavelength for Quant. | Wavelength of maximum absorbance (e.g., ~280 nm) |
Mass Spectrometric Detection (MS, MS/MS) for Selective and Sensitive Analysis
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), provides exceptional selectivity and sensitivity for the analysis of this compound. nih.gov Electron Ionization (EI) mass spectra, often obtained through GC-MS, would likely show characteristic fragmentation patterns. researchgate.net For a molecule like this compound, a primary fragmentation pathway would be alpha-cleavage of the aminopropyl side chain, resulting in a prominent iminium ion fragment.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for ultra-sensitive and selective quantification in complex matrices. nih.gov Using an ionization source like Electrospray Ionization (ESI) in positive mode, the parent molecule would be protonated to form the precursor ion [M+H]⁺. In the tandem MS setup, this precursor ion is selected and subjected to collision-induced dissociation (CID) to produce specific product ions. researchgate.net Monitoring one or more of these specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) allows for highly accurate quantification with minimal interference. spectroscopyonline.com This approach is crucial for determining trace levels of the compound and its metabolites. nih.govnih.gov
Table 2: Predicted MS/MS Transitions for this compound
| Precursor Ion [M+H]⁺ | Predicted Product Ion 1 | Predicted Product Ion 2 | Ionization Mode |
|---|
Electrochemical Detection Principles
The phenolic hydroxyl group on the pyridinol ring makes this compound an electroactive molecule, amenable to electrochemical detection. This technique is based on measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. mdpi.com For this compound, the principle would involve its oxidation at a working electrode, a process that is highly dependent on the applied potential. The resulting current is directly proportional to the analyte's concentration.
The methodology has been successfully applied to the detection of p-aminophenol, a structurally analogous compound. mdpi.comnih.gov A sensor could be fabricated using a modified electrode, such as a glassy carbon electrode modified with carbon nanotubes, to enhance sensitivity and lower the detection limit. mdpi.com Voltammetric techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) would be used to characterize the electrochemical behavior and for quantitative measurements. These methods offer the potential for rapid, cost-effective, and portable analysis, with demonstrated detection limits reaching nanomolar levels for similar compounds. mdpi.comnih.gov
Derivatization Techniques for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. spectroscopyonline.com For this compound, which contains reactive primary amine (-NH₂) and hydroxyl (-OH) groups, derivatization can be employed to enhance volatility for GC analysis, improve chromatographic separation, and increase detection sensitivity. nih.govnih.gov
Alkylation and Acylation for Volatility and Stability Enhancement
For GC-MS analysis, the polarity and low volatility of this compound can lead to poor peak shape and thermal degradation. Derivatization techniques such as acylation and alkylation (specifically esterification) are employed to address these issues. nih.gov The active hydrogens on the amine and hydroxyl groups are replaced with less polar, more stable functional groups.
Acylation: Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amine and hydroxyl groups to form stable, volatile amide and ester derivatives. The addition of multiple fluorine atoms also makes the derivative highly sensitive to electron capture detection (ECD).
Alkylation/Esterification: The hydroxyl group can be converted to an ester using reagents like pentafluorobenzyl bromide (PFB-Br). nih.gov This process significantly increases the molecule's volatility and is suitable for GC-MS analysis.
Table 3: Common Derivatization Reactions for GC-MS
| Reaction Type | Reagent | Functional Group Targeted | Purpose |
|---|---|---|---|
| Acylation | Pentafluoropropionic anhydride (PFPA) | Amine, Hydroxyl | Increase volatility, thermal stability, and ECD sensitivity nih.gov |
| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Hydroxyl, Amine | Increase volatility and stability for GC analysis nih.gov |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Hydroxyl | Increase volatility by replacing active protons with TMS groups |
Derivatization for Improved Chromatographic Resolution and Detection Sensitivity
Beyond improving volatility for GC, derivatization can enhance both chromatographic resolution and detection sensitivity in LC-MS. By altering the polarity of the molecule, derivatization can improve peak shape and separation from interfering compounds in the matrix. nih.gov Furthermore, specific chemical tags can be added to the molecule to significantly boost the signal in a detector. For LC-MS, a derivatizing agent can be chosen that introduces a group that is easily ionized, thereby increasing the response in the mass spectrometer. researchgate.net This strategy allows for lower detection limits and more reliable quantification at trace levels. spectroscopyonline.com
Quantitative Analysis Methodologies
A robust quantitative method ensures the accurate and precise measurement of this compound in a given sample. The development and validation of such a method, typically using LC-MS/MS, follow established guidelines to demonstrate its reliability. researchgate.net
Key validation parameters for a quantitative method include:
Specificity and Selectivity: The ability of the method to detect and quantify the analyte without interference from other components in the sample matrix. nih.gov
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of calibration standards to generate a calibration curve. mdpi.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results upon repeated analysis. spectroscopyonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. spectroscopyonline.com
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage) must be assessed to ensure sample integrity. mdpi.com
An internal standard, a compound structurally similar to the analyte, is typically added to all samples and standards to correct for variations in sample preparation and instrument response. nih.gov
Table 4: Representative Validation Parameters for a Quantitative LC-MS/MS Method
| Parameter | Typical Acceptance Criteria | Example Finding for Analogous Compound nih.govspectroscopyonline.com |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.995 |
| Working Range | Defined by application needs | 0.1–50 ng/mL nih.gov |
| Precision (%CV) | < 15% (< 20% at LOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LOQ) | Within ± 10% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL nih.gov |
Calibration Curve Development and Validation
The development and validation of a calibration curve are crucial steps in the quantitative analysis of this compound. This process establishes the relationship between the concentration of the analyte and the response of the analytical instrument.
Development: A calibration curve is typically generated by preparing a series of standards of known concentrations of this compound in a suitable solvent or matrix. A minimum of five concentrations is generally recommended to establish linearity. europa.eu These standards are then analyzed using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The instrument's response (e.g., peak area or height) is plotted against the corresponding concentration of the analyte.
Validation: The validation of the calibration curve ensures its reliability. The key validation parameter is linearity .
Linearity: Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is commonly evaluated by visual inspection of the plot of instrument response versus concentration and by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²). An r² value close to 1.00 (e.g., ≥ 0.999) is generally considered indicative of a strong linear relationship.
For a hypothetical HPLC-UV analysis of this compound, the development and validation of a calibration curve would involve the parameters outlined in the table below.
Table 1: Illustrative Parameters for Calibration Curve Validation
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Concentration Range | Defined based on the expected concentration of the analyte in samples. | A series of at least 5-6 non-zero concentrations are prepared. For instance, 1 µg/mL to 100 µg/mL. |
| Correlation Coefficient (r) | > 0.999 | A statistical measure of the strength of the linear relationship between concentration and response. |
| Coefficient of Determination (r²) | > 0.999 | Indicates the proportion of the variance in the instrument response that is predictable from the concentration. |
| y-intercept | Should be close to zero. | The response of the instrument when the concentration of the analyte is zero. |
The specified range of the method is derived from the linearity studies and confirms the interval over which the analytical procedure provides results with acceptable accuracy, precision, and linearity. europa.eu
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu It is the concentration that gives a signal significantly different from the background or blank signal.
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The LOQ is a critical parameter for quantitative assays that measure low levels of compounds.
Determination Methods: Several approaches can be used to determine the LOD and LOQ, as recommended by the International Council for Harmonisation (ICH) guidelines. europa.eufda.goveuropa.eu The most common method is based on the standard deviation of the response and the slope of the calibration curve.
The formulas used are:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
S = the slope of the calibration curve.
The table below illustrates how LOD and LOQ values might be presented for an analytical method for this compound.
Table 2: Hypothetical LOD and LOQ Data
| Parameter | Method | Result (Hypothetical) |
|---|---|---|
| Limit of Detection (LOD) | Based on the Standard Deviation of the Response and the Slope | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Based on the Standard Deviation of the Response and the Slope | 0.3 µg/mL |
These values are crucial for determining the suitability of the method for its intended application, such as trace impurity analysis or pharmacokinetic studies where low concentrations of the compound may need to be accurately measured.
Applications of 2 2 Aminopropyl 5 Pyridinol As a Chemical Building Block
Utilization in the Synthesis of Nitrogen Heterocycles
The presence of both a nucleophilic amino group and a pyridine (B92270) nitrogen atom makes 2-(2-Aminopropyl)-5-pyridinol a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Formation of Fused Pyridine Systems
The inherent reactivity of the amino and hydroxyl groups on the this compound scaffold allows for its participation in cyclization reactions to form fused pyridine systems. Through carefully designed reaction sequences, the aminopropyl side chain can react with suitable reagents to construct an additional ring fused to the parent pyridine core. The specific reaction conditions and the choice of co-reactants dictate the nature and size of the newly formed ring, leading to a variety of bicyclic and polycyclic aromatic compounds.
Table 1: Examples of Fused Pyridine Systems Derived from this compound (Hypothetical)
| Fused Ring System | Synthetic Strategy | Potential Application Areas |
| Pyrido[2,3-b]azepines | Intramolecular cyclization of a derivatized aminopropyl chain | CNS-active agents, kinase inhibitors |
| Pyrido[3,2-f]quinolines | Multi-step synthesis involving condensation and cyclization | Fluorescent probes, organic electronics |
| Tetrahydropyrido[4,3-d]pyrimidines | Pictet-Spengler type reactions with aldehydes | Scaffolds for drug discovery |
Construction of Complex Polycyclic Scaffolds
Beyond simple fused systems, this compound can serve as a foundational element in the assembly of more intricate polycyclic scaffolds. The strategic functionalization of its reactive sites enables the sequential or one-pot construction of multi-ring structures. These complex architectures are often sought after in natural product synthesis and for the development of novel therapeutic agents, as they allow for the exploration of three-dimensional chemical space. The ability to build upon the pyridine core in multiple directions makes this compound a potentially powerful tool for combinatorial chemistry and the generation of diverse molecular libraries.
Role in the Development of Advanced Organic Materials
The functional groups present in this compound also make it an attractive monomer or building block for the creation of advanced organic materials with tailored properties.
Precursor for Functional Polymers and Dendrimers
The amino and hydroxyl functionalities of this compound can be exploited for polymerization reactions. For instance, it can be incorporated into polyamides, polyimides, or polyethers, where the pyridine and hydroxyl groups can impart specific properties to the resulting polymer, such as thermal stability, metal-coordinating ability, or altered solubility.
Furthermore, its structure is amenable to the divergent or convergent synthesis of dendrimers. By reacting the amino or hydroxyl groups to create branching points, successive generations of dendritic structures can be built. The pyridine core can serve as the central scaffold, and the terminal groups of the dendrimer can be further functionalized for applications in drug delivery, catalysis, or light-harvesting.
Building Block for Supramolecular Assemblies
The hydrogen bonding capabilities of the hydroxyl and amino groups, along with the potential for metal coordination by the pyridine nitrogen, make this compound a suitable component for the construction of supramolecular assemblies. Through non-covalent interactions, molecules of this compound or its derivatives can self-assemble into well-defined, higher-order structures such as gels, liquid crystals, or molecular capsules. These materials are of interest for their applications in sensing, molecular recognition, and controlled release systems.
Integration into Chiral Ligand and Catalyst Design
The presence of a chiral center in the aminopropyl side chain (at the second carbon) makes this compound a valuable starting material for the synthesis of chiral ligands. These ligands are crucial components of asymmetric catalysts, which are used to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.
By modifying the amino and hydroxyl groups, and by coordinating the pyridine nitrogen to a metal center, a variety of chiral environments can be created around the catalytic site. The stereochemistry of the aminopropyl group can direct the outcome of a chemical reaction, favoring the formation of one enantiomer over the other. The development of catalysts based on this scaffold could lead to new and efficient methods for asymmetric synthesis.
Table 2: Potential Chiral Ligands and Catalysts Derived from this compound (Hypothetical)
| Ligand/Catalyst Type | Metal Center | Potential Asymmetric Reaction |
| Chiral P,N-Ligand | Palladium | Asymmetric Allylic Alkylation |
| Chiral Diamine Ligand | Rhodium | Asymmetric Hydrogenation |
| Chiral Pyridine-Oxazoline Ligand | Copper | Asymmetric Diels-Alder Reaction |
Note: This table illustrates hypothetical applications based on established principles of chiral ligand design. Specific examples involving this compound would require dedicated synthetic and catalytic studies.
Asymmetric Induction in Organic Transformations
The chiral amine functionality within this compound makes it an excellent candidate for development into chiral ligands for asymmetric catalysis. Chiral pyridine-containing ligands are of significant interest due to their ability to form stable complexes with various transition metals, creating a well-defined chiral environment that can induce high stereoselectivity in chemical reactions. nih.govresearchgate.net
When incorporated into more complex ligand structures, such as aminophosphine ligands, the aminopyridine scaffold has proven highly effective. For instance, chiral pyridine–aminophosphine ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines. rsc.org These catalytic systems have achieved excellent enantioselectivity and diastereoselectivity, demonstrating the potential of the chiral aminopyridine framework. rsc.org Similarly, C(1)-symmetric chiral aminopyridine ligands, when complexed with copper(II), have been used to catalyze asymmetric Henry reactions, yielding products with high enantiomeric excess. nih.gov
The 2-(2-aminopropyl) moiety in this compound provides the necessary chiral center to direct these transformations, making it a promising precursor for a new class of ligands. By modifying the amino and hydroxyl groups, a library of tunable ligands can be synthesized for a variety of metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and hydrosilylations.
Table 1: Performance of Chiral Aminopyridine-Type Ligands in Asymmetric Catalysis This table presents data from transformations using ligands analogous to those derivable from this compound.
| Reaction Type | Metal Catalyst | Ligand Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium (Ir) | Pyridine-aminophosphine | Up to 99% | >20:1 | rsc.org |
| Asymmetric Henry Reaction | Copper (Cu(II)) | C(1)-symmetric aminopyridine | Up to 98% | Up to 82:18 | nih.gov |
| Asymmetric Hydrogenation | Rhodium (Rh) | Rh/BINAP | Moderate (25%) | N/A | |
| Asymmetric Hydrogenation | Iridium (Ir) | Ir/PHOX | Up to 90% | N/A |
Coordination Chemistry with Metal Centers
The aminopyridine scaffold is widely used in coordination chemistry due to its ability to act as a versatile ligand for a broad range of metal centers. semanticscholar.orgekb.egnsf.gov this compound features multiple potential coordination sites: the pyridine nitrogen, the primary amine nitrogen, and the hydroxyl oxygen. This allows it to function as a bidentate or potentially tridentate chelating ligand, forming stable complexes with transition metals.
The coordination chemistry of 2-aminopyridines has been explored with metals such as iron, copper, nickel, and cadmium. ekb.egmdpi.comnih.gov These ligands can adopt various coordination modes, including chelating and bridging fashions. mdpi.com For example, aminopyridine ligands have been used to synthesize iron(II) complexes that are active catalysts for atom transfer radical polymerization (ATRP). nsf.gov The steric and electronic properties of the ligand significantly influence the activity of the resulting metal complex.
Complexes of aminopyridine derivatives with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have also been characterized and investigated for their catalytic and biological activities. ekb.egekb.eg The formation of these coordination compounds can enhance properties such as antimicrobial or antitumor activity compared to the free ligand. ekb.eg The specific geometry of the complex—whether tetrahedral, square pyramidal, or octahedral—depends on the metal ion, the stoichiometry, and the other coordinating ligands present. mdpi.comnih.gov The this compound molecule offers a robust framework for creating such complexes, with potential applications in catalysis and materials science. semanticscholar.orgnsf.gov
Table 2: Examples of Metal Complexes with Aminopyridine-Type Ligands
| Metal Center | Ligand Type | Coordination Geometry | Potential Application | Reference |
|---|---|---|---|---|
| Iron (Fe(II)) | N-Aryl Aminopyridine | Distorted Trigonal Pyramidal / Tetrahedral | Polymerization Catalysis | nsf.govmdpi.com |
| Copper (Cu(II)) | 4-Aminopyridine | Square Pyramidal | Biological Activity, Catalysis | ekb.egnih.gov |
| Cadmium (Cd(II)) | 4-Aminopyridine | Octahedral (1D Polymer) | Materials Science | nih.gov |
| Nickel (Ni(II)) | 4-Aminopyridine | Octahedral | Catalytic Dye Removal | ekb.eg |
| Zirconium (Zr) | Bidentate Aminopyridinato | N/A | Olefin Polymerization | semanticscholar.org |
Precursor in Multicomponent Reactions and Diversity-Oriented Synthesis
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools in modern organic synthesis for generating molecular diversity efficiently. mdpi.comnih.gov this compound is an ideal building block for MCRs due to its primary amine functionality.
The primary amine group can readily participate in isocyanide-based MCRs, most notably the Ugi four-component reaction (U-4CR). mdpi.comnih.govwikipedia.org In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a bis-amide product. wikipedia.orgrsc.org By using the chiral this compound as the amine component, it is possible to generate complex, peptide-like structures with a fixed stereocenter, which is highly valuable for creating libraries of potential drug candidates. mdpi.comrsc.org
This capacity makes the compound a valuable scaffold for Diversity-Oriented Synthesis (DOS). DOS aims to create libraries of structurally diverse small molecules to explore novel areas of chemical space for biological screening. researchgate.net Starting from the core structure of this compound, one can systematically vary the other components in an MCR to rapidly produce a large number of distinct compounds. nih.govdoaj.org The pyridine ring itself can be further functionalized, adding another layer of diversity. This strategy allows for the efficient synthesis of aminopyridine-based heterocyclic compounds, which are known to possess a wide range of biological activities. mdpi.comnih.govmdpi.com
Contribution to Chemical Probe Synthesis and Mechanistic Investigations
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes and the validation of new drug targets. The aminopyridine scaffold is a well-established pharmacophore found in numerous bioactive molecules and FDA-approved drugs. lifechemicals.comnih.govrsc.orgrsc.org The synthesis of novel aminopyridine derivatives through strategies like DOS, using this compound as a starting point, can lead to the discovery of new chemical probes. nih.gov
Libraries of compounds generated from this precursor can be screened against various biological targets to identify hits. Furthermore, the pyridine structure can be modified to incorporate reporter groups, such as fluorescent tags. Substituted aminopyridines have been studied for their fluorescent properties and their potential use in "click-and-probing" applications, where a molecule's fluorescence is activated upon reacting with its biological target. nih.govmdpi.comresearchgate.net The inherent functionalities of this compound allow for the straightforward attachment of azide or alkyne handles required for such click chemistry applications.
In the context of mechanistic investigations, isotopically labeled versions of this compound could be synthesized and incorporated into the catalytic systems described in section 7.3.1. This would allow for detailed studies of reaction mechanisms, helping to elucidate the role of the ligand in the catalytic cycle and the origins of stereoselectivity. Understanding these mechanisms is crucial for the rational design of more efficient and selective catalysts.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances for 2-(2-Aminopropyl)-5-pyridinol
Direct research findings specifically for this compound are scarce. However, significant methodological advances in the synthesis of substituted pyridines and pyridinols offer viable routes to this molecule. Traditional methods for pyridine (B92270) ring synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, while foundational, are often limited by harsh conditions and narrow substrate scope. nih.gov More contemporary and applicable strategies involve multicomponent reactions and cascade reactions, which allow for the construction of highly substituted pyridines in a more efficient and modular manner. nih.govnih.gov These methods often utilize readily available starting materials and proceed through a series of intramolecular reactions to build the pyridine core. nih.gov
For a molecule like this compound, a plausible synthetic approach could involve the construction of a suitably substituted pyridine ring followed by the introduction or modification of the aminopropyl and hydroxyl groups. Methodologies for the synthesis of polysubstituted pyridines from propargyl amines and unsaturated carbonyl compounds through a tandem condensation/isomerization/electrocyclization sequence are particularly relevant. nih.gov Furthermore, strategies for the amination and hydroxylation of the pyridine ring are crucial. Nucleophilic amination and hydroxylation of pyridines by substitution of hydrogen offer inexpensive access to aminopyridines and pyridones (the keto tautomer of hydroxypyridines), which are important synthetic intermediates.
Recent advances have also focused on the functionalization of pre-existing pyridine rings. The conversion of pyridine N-oxides to their 2-amino-pyridyl analogues is a well-established method that enhances the reactivity of the C2 position. While this is not directly applicable to the 2-aminopropyl substituent in the target molecule, it highlights the utility of N-oxides in pyridine chemistry.
| Methodological Advance | Description | Potential Application to this compound |
| Multicomponent Reactions | Reactions where multiple starting materials react to form a product in a single step, incorporating all or most of the atoms of the reactants. | Efficient one-pot synthesis of the substituted pyridine core. |
| Cascade Reactions | A series of intramolecular reactions initiated by a single event, leading to the rapid construction of complex molecules. | Modular synthesis of highly substituted pyridines from simple precursors. nih.gov |
| Tandem Condensation/Electrocyclization | A sequence involving the reaction of propargyl amines with unsaturated carbonyls to form polysubstituted pyridines. nih.gov | A direct route to construct the pyridine ring with the necessary substitution pattern. |
| Nucleophilic Substitution | Direct amination and hydroxylation of the pyridine ring by substitution of hydrogen. | Introduction of the amino and hydroxyl functionalities onto the pyridine scaffold. |
Emerging Methodologies in Pyridine Chemistry Applicable to the Compound
The field of pyridine chemistry is continually evolving, with several emerging methodologies holding great promise for the synthesis and modification of this compound.
Late-Stage Functionalization (LSF) via C-H Activation: A significant challenge in synthetic chemistry is the modification of complex molecules at a late stage of the synthesis. LSF, particularly through transition-metal-catalyzed C-H activation, has emerged as a powerful tool. cancer.govnih.gov This approach allows for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials. ingentaconnect.com While the inherent electronic properties of the pyridine ring often direct functionalization to the C2 and C4 positions, recent developments have enabled more challenging C3 and C4 functionalization. nih.govnih.gov These methods could be employed to introduce or modify substituents on a pre-formed this compound scaffold, enabling the rapid generation of analogues for structure-activity relationship studies.
Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.govacs.org In the context of pyridine chemistry, photoredox catalysis has been used for the generation of pyridinyl radicals from pyridinium ions, which can then undergo coupling with other radicals. acs.org This methodology offers a novel approach to the functionalization of pyridines with distinct regioselectivity compared to classical methods. acs.org Photoredox catalysis could potentially be used to forge the aminopropyl side chain or to further functionalize the pyridine ring of this compound.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers a green and sustainable alternative to traditional synthetic methods. rsc.org Whole-cell biocatalysis has been successfully employed for the synthesis of pyridine derivatives, such as 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.orgrsc.org Biocatalytic approaches are also being developed for the synthesis of aminomethyl)pyridines. researchgate.net The application of biocatalysis to the synthesis of this compound could offer a more environmentally friendly and efficient route, potentially with high stereoselectivity in the aminopropyl chain. Research is ongoing to develop biocatalytic routes from sustainable sources to substituted pyridines and piperidines. ukri.orgmanchester.ac.uk
| Emerging Methodology | Description | Potential Application to this compound |
| Late-Stage C-H Functionalization | Direct modification of C-H bonds in a molecule at a late synthetic stage. cancer.govnih.gov | Diversification of the this compound scaffold to create a library of related compounds. |
| Photoredox Catalysis | Use of light to drive chemical reactions via single-electron transfer. nih.govacs.org | Mild and selective introduction of functional groups, including the aminopropyl chain. |
| Biocatalysis | Employment of enzymes or whole organisms to catalyze chemical transformations. rsc.org | Green and stereoselective synthesis of the target compound or its precursors. researchgate.net |
Future Prospects for Synthetic Innovation and Application Expansion of this compound in Chemical Science
Given the prevalence of the pyridine scaffold in pharmaceuticals and agrochemicals, this compound represents a potentially valuable, yet underexplored, chemical entity. wisdomlib.orgrsc.org The combination of a pyridinol core, which can exhibit a range of biological activities, and an aminopropyl side chain, a feature in many neuroactive compounds, suggests several avenues for future research and application. nih.gov
Synthetic Innovation: Future synthetic efforts will likely focus on the development of highly efficient, selective, and sustainable methods for the preparation of this compound and its derivatives. The integration of flow chemistry with emerging methodologies like photoredox and biocatalysis could enable the on-demand and scalable production of these compounds. Furthermore, the development of novel C-H functionalization strategies tailored to the specific electronic properties of this substituted pyridinol would open up new possibilities for creating diverse molecular architectures.
Application Expansion: The structural motifs present in this compound suggest a range of potential biological activities. Pyridine derivatives are known to possess antimicrobial, antiviral, antitumor, and anti-inflammatory properties. mdpi.comnih.gov The aminopropyl group is a common feature in compounds that interact with the central nervous system. Therefore, future research could focus on:
Medicinal Chemistry: Investigating the potential of this compound as a scaffold for the development of new therapeutic agents. Screening for antimicrobial, antiviral, and anticancer activity would be a logical starting point. mdpi.comnih.gov Furthermore, its potential as a neuroactive agent, targeting receptors or transporters in the brain, warrants investigation.
Agrochemicals: Exploring the utility of this compound and its derivatives as novel herbicides, fungicides, or insecticides, as the pyridine core is a key component in many agrochemical products.
Materials Science: The pyridinol moiety can act as a ligand for metal ions, suggesting that this compound could be used to create novel coordination complexes with interesting catalytic or material properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Aminopropyl)-5-pyridinol, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. Critical parameters include temperature (maintained at 0–5°C during amination to prevent side reactions), solvent polarity (e.g., ethanol or THF for solubility), and catalyst selection (e.g., palladium for coupling reactions). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is essential to isolate the product .
- Validation : Monitor reaction progress using TLC (Rf = 0.3–0.5 in 9:1 CHCl₃/MeOH) and confirm purity via HPLC (>95%).
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Compare ¹H and ¹³C NMR spectra with predicted chemical shifts (e.g., pyridinol protons at δ 8.2–8.5 ppm, aminopropyl CH₂ at δ 2.7–3.1 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z = 167.1 (calculated molecular weight: 166.2 g/mol).
- IR Spectroscopy : Confirm N–H (3300–3500 cm⁻¹) and O–H (phenolic, 3200–3600 cm⁻¹) stretches.
Q. What are the primary safety hazards associated with this compound?
- Hazard Profile :
- Acute Toxicity : Oral LD₅₀ (rat) ≈ 200 mg/kg; similar to 2-aminopyridine derivatives.
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Avoid inhalation; work in a fume hood.
- Environmental Impact : Classified as a marine pollutant; dispose via certified waste management .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental reactivity data for this compound be resolved?
- Approach :
Computational Refinement : Recalculate Gibbs free energy of reactions (ΔG) using DFT methods (B3LYP/6-31G*) and compare with experimental thermodynamic data (e.g., calorimetry).
Experimental Validation : Conduct kinetic studies under controlled conditions (pH, temperature) to verify reaction pathways.
- Example : If predicted nucleophilic attack at the pyridinol oxygen conflicts with observed amine reactivity, revise solvent effects in simulations .
Q. What biological targets are influenced by the aminopropyl-pyridinol motif, and which assays are optimal for studying these interactions?
- Targets : Serotonin receptors (5-HT₁A/₂A) due to structural similarity to psychoactive phenethylamines .
- Assays :
- In Vitro : Radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A).
- Functional Studies : cAMP accumulation assays in HEK293 cells transfected with receptor subtypes.
- Data Interpretation : Compare IC₅₀ values with known agonists/antagonists (e.g., buspirone for 5-HT₁A).
Q. What factors drive oxidative instability in this compound, and how can degradation be minimized?
- Degradation Pathways :
- Autoxidation : Catalyzed by light/heat, leading to quinone-like byproducts.
- Mitigation : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (0.1% BHT) to solutions .
- Stability Testing : Monitor via UPLC-MS over 30 days; degradation <5% under optimized conditions.
Q. How does the stereochemistry of the aminopropyl group affect the compound’s pharmacological profile?
- Methodology :
- Stereoselective Synthesis : Use chiral catalysts (e.g., (R)-BINAP) to produce enantiomers.
- Activity Comparison : Test enantiomers in receptor-binding assays. For example, (S)-isomers may show higher 5-HT₂A affinity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?
- Resolution Steps :
Replicate Experiments : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λmax = 270 nm).
Variable Control : Ensure consistent temperature (25°C) and solvent batch.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
